molecular formula C9H8FNO2 B8624332 4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid

4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No. B8624332
M. Wt: 181.16 g/mol
InChI Key: DDWTZPKGUXAGQU-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

A solution of 1 M HCl (1 mL, 1 mmol) was added to a solution of 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (50 mg, x mmol) in DCM at room temperature. The reaction was stirred for 2 h, and additional 1 M HCl (1 mL, 1 mmol) was added. The reaction was stirred overnight, and the mixture was evaporated and dried under high vacuum, giving the title compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CC(OC([N:9]1[C:17]2[C:12](=[C:13]([F:21])[CH:14]=[CH:15][C:16]=2[C:18]([OH:20])=[O:19])[CH2:11][CH2:10]1)=O)(C)C>C(Cl)Cl>[F:21][C:13]1[CH:14]=[CH:15][C:16]([C:18]([OH:20])=[O:19])=[C:17]2[C:12]=1[CH2:11][CH2:10][NH:9]2

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
50 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C12)C(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2CCNC2=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.